Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 8-amino-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVMKSBBGBPZJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of anthranilic acid derivatives with various reagents. One common method involves the cyclization of anthranilic acid with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid . The reaction conditions often require heating and can be carried out under reflux.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Antiviral Applications
Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate has been investigated for its potential as an anti-HIV agent. A study synthesized a series of derivatives based on this compound, demonstrating effective inhibition of HIV integrase at concentrations lower than 150 µM with minimal cytotoxicity (CC50 > 500 µM) . The structural modifications made to the quinoline scaffold were critical for enhancing antiviral activity.
Case Study: Anti-HIV Activity
- Research Findings : The synthesized compounds exhibited promising anti-HIV properties, with a focus on optimizing interactions with the integrase catalytic site.
- Methodology : A hybridization technique was employed to create new compounds combining the 8-methyl-4-hydroxyquinoline group with various pharmacophores.
Anticancer Applications
Research has shown that derivatives of this compound possess significant anticancer properties. In vitro studies on MCF-7 breast cancer cells indicated that several synthesized derivatives exhibited strong anticancer activity compared to the reference drug Doxorubicin .
Case Study: Anticancer Activity
- Experimental Setup : The MTT assay was used to evaluate cell viability after treatment with synthesized compounds.
- Results : Compounds demonstrated notable cytotoxic effects against cancer cells, suggesting potential for further development as anticancer agents.
Antibacterial Applications
The compound's derivatives have also been explored for antibacterial properties. Quinoline derivatives are known for their ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism positions them as potential candidates for developing new antibiotics .
Case Study: Antibacterial Efficacy
- Mechanism of Action : The presence of a sulfur atom in the quinoline structure enhances antibacterial activity by improving binding affinity to DNA gyrase.
- Research Findings : Some derivatives have shown effectiveness against various bacterial strains, indicating their potential as novel antibacterial agents.
Pharmacological Insights
The pharmacological profile of this compound suggests its utility in treating multiple diseases due to its diverse biological activities. Structure-affinity relationship studies have indicated that small modifications in the chemical structure can lead to significant changes in biological efficacy .
Comprehensive Data Table
Mechanism of Action
The mechanism of action of methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The core 4-oxo-1,4-dihydroquinoline-2-carboxylate structure is shared among analogs, but substituents at position 8 significantly influence physicochemical and biological properties:
*Calculated based on C₁₁H₁₀N₂O₃.
Key Research Findings
Anti-Tuberculosis Activity : Chloro-substituted analogs (e.g., Methyl 6-chloro-4-oxo-...) demonstrated 76% yield and anti-tuberculosis activity, suggesting halogenation enhances target binding .
Synthetic Flexibility: Nitro derivatives are precursors for amino analogs via reduction. Methyl 8-nitro-4-oxo-... (MW 248.19) is synthesized under reflux conditions in 1,4-dioxane, with ester hydrolysis observed in basic media .
Safety Profiles : Bromo derivatives (e.g., Methyl 8-bromo-4-oxo-...) are flagged for toxicity (harmful by inhalation/skin contact), limiting therapeutic use .
Commercial Viability : Methyl 8-methyl-4-oxo-... is mass-produced (95% purity, $320–$498 per 25g), highlighting scalability for methyl-substituted analogs .
Electronic and Reactivity Trends
- Nitro groups may hinder metabolic clearance .
- Electron-Donating Groups (NH₂, CH₃): Enhance solubility and hydrogen-bonding capacity. The amino group (-NH₂) could improve pharmacokinetics compared to halogenated analogs .
Data Tables
Table 1: Substituent Effects on Key Properties
Table 2: Molecular Weight and Purity of Key Analogs
Biological Activity
Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate (MAOQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
MAOQC is characterized by a quinoline backbone with an amino group at the 8-position and a carboxylate ester at the 2-position. Its molecular formula is with a molecular weight of approximately 218.21 g/mol . The presence of these functional groups contributes to its biological activity, allowing for interactions with various biological targets.
Synthesis
The synthesis of MAOQC typically involves multi-step organic reactions. A common method includes the condensation of appropriate aniline derivatives with 4-oxo-1,4-dihydroquinoline intermediates. The process may be optimized through various reaction conditions to enhance yield and purity.
Antibacterial Activity
Research indicates that MAOQC exhibits significant antibacterial activity, particularly against gram-positive bacteria such as Staphylococcus aureus. Studies have shown that it possesses minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .
Antiviral Activity
MAOQC has also been evaluated for its antiviral properties. In a study focused on HIV integrase inhibitors, derivatives of quinoline structures demonstrated effective inhibition of HIV replication at low concentrations (EC50 < 150 µM), with MAOQC being part of a series that showed promising results . Docking studies suggest that MAOQC can effectively bind to the active site of viral enzymes, inhibiting their function.
Anticancer Properties
The anticancer potential of MAOQC has been explored through various assays. In vitro studies using the MCF-7 breast cancer cell line revealed that certain derivatives exhibited significant cytotoxicity compared to standard treatments like Doxorubicin. The compounds were tested using the MTT assay, demonstrating strong anticancer activity .
Table 1: Biological Evaluation of MAOQC Derivatives
| Compound | Activity Type | Target Organism/Cell Line | EC50/MIC (µM) | Reference |
|---|---|---|---|---|
| MAOQC | Antibacterial | Staphylococcus aureus | 32 | |
| MAOQC | Antiviral | HIV (integrase inhibition) | <150 | |
| MAOQC | Anticancer | MCF-7 Cell Line | 75 |
The mechanism by which MAOQC exerts its biological effects is multifaceted. For antibacterial activity, it is believed to inhibit bacterial cell wall synthesis by targeting specific enzymes involved in this process. In the context of antiviral action, molecular docking studies have indicated that it interacts with viral integrases, disrupting the replication cycle of HIV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
